molecular formula C21H20O2 B6014563 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione CAS No. 5310-37-2

2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B6014563
CAS No.: 5310-37-2
M. Wt: 304.4 g/mol
InChI Key: WQNLFPUXNSVURI-UHFFFAOYSA-N
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Description

2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione is an organic compound characterized by its unique structure, which includes a benzylidene group attached to an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 2,3,4,5,6-pentamethylbenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or indene-dione moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amine or thiol-substituted compounds.

Scientific Research Applications

2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentamethylbenzyl alcohol: Similar in structure but contains an alcohol group instead of the indene-dione moiety.

    2,3,4,5,6-Pentafluorobenzyl bromide: Contains fluorine atoms instead of methyl groups, leading to different chemical properties and reactivity.

    1-(2,3,4,5,6-Pentamethylbenzyl)-2-(pyridin-2-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of the indene-dione core.

Uniqueness

2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione is unique due to its combination of a highly substituted benzylidene group and an indene-dione core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(2,3,4,5,6-pentamethylphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2/c1-11-12(2)14(4)18(15(5)13(11)3)10-19-20(22)16-8-6-7-9-17(16)21(19)23/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNLFPUXNSVURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362444
Record name 2-[(Pentamethylphenyl)methylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5310-37-2
Record name 2-[(Pentamethylphenyl)methylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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